- Industrial process synthesis of ruxolitinib intermediate salts toward JAK inhibitors, World Intellectual Property Organization, , ,
Cas no 945950-37-8 (4-Methyl-7H-pyrrolo[2,3-d]pyrimidine)
945950-37-8 structure
Product Name:4-Methyl-7H-pyrrolo[2,3-d]pyrimidine
CAS-nummer:945950-37-8
MF:C7H7N3
MW:133.150580644608
MDL:MFCD13619883
CID:1987268
PubChem ID:51341959
Update Time:2025-06-09
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-methyl-7h-pyrrolo[2,3-d]pyrimidine
- SureCN192778
- AG-D-03835
- OR17060
- PB13597
- CTK6C4492
- AK171635
- QWIAHMVNMONKCU-UHFFFAOYSA-N
- FCH955902
- 7h-pyrrolo[2,3-d]pyrimidine,4-methyl-
- AB0198701
- ST1191222
- 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine (ACI)
- MFCD13619883
- SCHEMBL192778
- 7H-Pyrrolo[2,3-d]pyrimidine, 4-methyl-
- RZ4A845PGQ
- 945950-37-8
- CS-0050807
- SY097663
- DB-358437
- AKOS006356475
- AS-34799
- 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine
-
- MDL: MFCD13619883
- Inchi: 1S/C7H7N3/c1-5-6-2-3-8-7(6)10-4-9-5/h2-4H,1H3,(H,8,9,10)
- InChI-sleutel: QWIAHMVNMONKCU-UHFFFAOYSA-N
- LACHT: N1C2=C(C=CN2)C(C)=NC=1
Berekende eigenschappen
- Exacte massa: 133.063997236g/mol
- Monoisotopische massa: 133.063997236g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 10
- Aantal draaibare bindingen: 0
- Complexiteit: 126
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 41.6
- XLogP3: 1.1
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 113320-1g |
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine |
945950-37-8 | 1g |
$473.00 | 2023-09-06 | ||
| Matrix Scientific | 113320-5g |
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine |
945950-37-8 | 5g |
$1300.00 | 2023-09-06 | ||
| TRC | M336760-50mg |
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine |
945950-37-8 | 50mg |
65.00 | 2021-07-28 | ||
| TRC | M336760-100mg |
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine |
945950-37-8 | 100mg |
90.00 | 2021-07-28 | ||
| TRC | M336760-500mg |
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine |
945950-37-8 | 500mg |
$98.00 | 2023-05-17 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X04415-250mg |
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine |
945950-37-8 | 97% | 250mg |
¥50.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X04415-100mg |
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine |
945950-37-8 | 97% | 100mg |
¥146.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X04415-1g |
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine |
945950-37-8 | 97% | 1g |
¥103.0 | 2024-07-18 | |
| ChemScence | CS-0050807-1g |
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine |
945950-37-8 | 97.92% | 1g |
$50.0 | 2022-04-26 | |
| ChemScence | CS-0050807-5g |
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine |
945950-37-8 | 97.92% | 5g |
$182.0 | 2022-04-26 |
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 - 15 °C
1.2 Reagents: tert-Butyldimethylsilyl chloride Solvents: Tetrahydrofuran ; 1 - 2 h, 0 - 15 °C; 15 °C → -10 °C
1.3 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ; -10 °C; < 15 °C; 2 h, 15 - 30 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; < 10 °C
1.5 Reagents: Ammonium hydroxide Solvents: Water ; 16 h, 15 - 40 °C
1.2 Reagents: tert-Butyldimethylsilyl chloride Solvents: Tetrahydrofuran ; 1 - 2 h, 0 - 15 °C; 15 °C → -10 °C
1.3 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ; -10 °C; < 15 °C; 2 h, 15 - 30 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; < 10 °C
1.5 Reagents: Ammonium hydroxide Solvents: Water ; 16 h, 15 - 40 °C
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: 2731734-19-1 Solvents: Toluene ; 200 min, rt
Referentie
- Preparation of 7-deazapurine compounds using iron complex catalyst, China, , ,
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
Referentie
- Preparation method of key intermediate of JAK inhibitor from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine for treating primarymyelofibrosis, China, , ,
Productiemethode 4
Reactievoorwaarden
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran , N-Methyl-2-pyrrolidone ; rt → 0 °C
1.2 Solvents: Tetrahydrofuran ; 2 h, 0 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; 2 h, 0 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referentie
- Iron/Copper Co-Catalyzed Cross-Coupling Reaction for the Synthesis of 6-Substituted 7-Deazapurines and the Corresponding Nucleosides, Journal of Organic Chemistry, 2020, 85(2), 403-418
Productiemethode 5
Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran ; 8 h, 75 °C
Referentie
- Structure based medicinal chemistry approach to develop 4-methyl-7-deazaadenine carbocyclic nucleosides as anti-HCV agent, Bioorganic & Medicinal Chemistry Letters, 2012, 22(24), 7742-7747
Productiemethode 6
Reactievoorwaarden
1.1 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ; rt; 8 h, rt
Referentie
- Preparation of purine nucleoside derivatives as antitumor agents and inhibitors of E1 activating enzymes, World Intellectual Property Organization, , ,
Productiemethode 7
Reactievoorwaarden
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene , Tetrahydrofuran ; 16 h, rt → 60 °C; 24 h, 60 °C → 80 °C; 80 °C → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
Referentie
- Preparation of substituted nucleoside derivatives useful as anticancer agents, United States, , ,
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 0.05 MPa, rt → 60 °C; 3 h, 50 - 60 °C
1.2 Reagents: Ammonia Solvents: Methanol ; pH 8 - 9
1.2 Reagents: Ammonia Solvents: Methanol ; pH 8 - 9
Referentie
- Method for synthesizing 4-methyl-7H-pyrrolo[2,3-d]pyrimidine from 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, China, , ,
Productiemethode 9
Reactievoorwaarden
1.1 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Toluene ; 10 min, rt
1.2 Solvents: Diethyl ether ; rt; overnight, 55 °C; -70 °C → -80 °C
1.3 Reagents: Ammonium chloride ; -80 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8
1.2 Solvents: Diethyl ether ; rt; overnight, 55 °C; -70 °C → -80 °C
1.3 Reagents: Ammonium chloride ; -80 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8
Referentie
- Pyrrolopyrimidines and pyrrolopyridines as protein kinase modulators useful in the treatment of protein kinase-mediated diseases, World Intellectual Property Organization, , ,
Productiemethode 10
Reactievoorwaarden
1.1 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Toluene ; 10 min, rt
1.2 rt; rt → 60 °C; 3 h, 60 °C; overnight, rt
1.3 Reagents: Benzenesulfonyl chloride Solvents: Water ; pH 5
1.2 rt; rt → 60 °C; 3 h, 60 °C; overnight, rt
1.3 Reagents: Benzenesulfonyl chloride Solvents: Water ; pH 5
Referentie
- Preparation of substituted phenyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanones and phenyl(7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanones as protein kinase modulators, particularly inhibitors of Raf protein kinases, World Intellectual Property Organization, , ,
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 - 15 °C
1.2 Reagents: tert-Butyldimethylsilyl chloride Solvents: Tetrahydrofuran ; 1 - 2 h, 0 - 15 °C; 15 °C → -10 °C
1.3 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ; 2 h, 15 - 30 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; < 10 °C
1.5 Reagents: Ammonium hydroxide Solvents: Water ; 16 h, 15 - 40 °C
1.2 Reagents: tert-Butyldimethylsilyl chloride Solvents: Tetrahydrofuran ; 1 - 2 h, 0 - 15 °C; 15 °C → -10 °C
1.3 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ; 2 h, 15 - 30 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; < 10 °C
1.5 Reagents: Ammonium hydroxide Solvents: Water ; 16 h, 15 - 40 °C
Referentie
- Process and intermediates for preparing baricitinib, World Intellectual Property Organization, , ,
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 - 15 °C
1.2 Reagents: tert-Butyldimethylsilyl chloride Solvents: Tetrahydrofuran ; 1 - 2 h, 0 - 15 °C; 15 °C → -10 °C
1.3 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ; < 15 °C; 2 h, 15 - 30 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; < 10 °C
1.5 Reagents: Ammonium hydroxide Solvents: Methanol , Water ; 16 h, 15 - 40 °C
1.2 Reagents: tert-Butyldimethylsilyl chloride Solvents: Tetrahydrofuran ; 1 - 2 h, 0 - 15 °C; 15 °C → -10 °C
1.3 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ; < 15 °C; 2 h, 15 - 30 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; < 10 °C
1.5 Reagents: Ammonium hydroxide Solvents: Methanol , Water ; 16 h, 15 - 40 °C
Referentie
- Industrial process synthesis of itacitinib intermediate salts toward JAK inhibitors, World Intellectual Property Organization, , ,
Productiemethode 13
Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7, rt
Referentie
- Method for preparing jak inhibitor key intermediate, World Intellectual Property Organization, , ,
Productiemethode 14
Reactievoorwaarden
1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; 0.5 h, rt; rt → 0 °C
1.2 Solvents: Diethyl ether ; < 0 °C; 2 h, 0 °C → 65 °C; 65 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; < 0 °C
1.4 Reagents: Sodium bicarbonate ; pH 6
1.2 Solvents: Diethyl ether ; < 0 °C; 2 h, 0 °C → 65 °C; 65 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; < 0 °C
1.4 Reagents: Sodium bicarbonate ; pH 6
Referentie
- Process for synthesis of ruxolitinib, World Intellectual Property Organization, , ,
Productiemethode 15
Reactievoorwaarden
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran , N-Methyl-2-pyrrolidone ; 2 h, 0 °C
Referentie
- Novel 6-substituted 7-deazapurines and corresponding nucleosides as medicaments, World Intellectual Property Organization, , ,
Productiemethode 16
Reactievoorwaarden
1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran , Water ; 25 °C; 16 h, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referentie
- Preparation of fused heterocyclic compounds as irreversible inhibitors of menin-MLL interaction, World Intellectual Property Organization, , ,
Productiemethode 17
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Water ; pH 7.5 - 8.5, rt
Referentie
- Process for preparation of ruxolitinib and intermediates thereof, India, , ,
Productiemethode 18
Reactievoorwaarden
1.1 Catalysts: Palladium
Referentie
- Treatment of subjects suffering from having cholangiocarcinoma using a tyrosine kinase LCK inhibitor, World Intellectual Property Organization, , ,
Productiemethode 19
Reactievoorwaarden
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene , Tetrahydrofuran ; overnight, reflux; reflux → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Referentie
- Preparation of N-(pyrimidinylthiazolylphenyl) sulfonamides as LIM kinase inhibitors, World Intellectual Property Organization, , ,
Productiemethode 20
Reactievoorwaarden
1.1 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Toluene ; 10 min
1.2 Solvents: Diethyl ether ; overnight, 55 °C; 55 °C → -80 °C
1.3 Reagents: Ammonium chloride ; -80 - -70 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8
1.2 Solvents: Diethyl ether ; overnight, 55 °C; 55 °C → -80 °C
1.3 Reagents: Ammonium chloride ; -80 - -70 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8
Referentie
- Preparation of azaindole compounds and methods for kinase modulation, and indications therefor, World Intellectual Property Organization, , ,
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Raw materials
- 7H-Pyrrolo[2,3-d]pyrimidine
- Methylmagnesium Chloride (3M in THF)
- Trimethylboroxin
- 4-methyl-7-tosyl-7H-pyrrolo[2.3-d]pyrimidine
- 7H-Pyrrolo[2,3-d]pyrimidine, 2-methyl-, hydrochloride (1:1)
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Preparation Products
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Gerelateerde literatuur
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
945950-37-8 (4-Methyl-7H-pyrrolo[2,3-d]pyrimidine) Gerelateerde producten
- 23612-48-8(2-Methyl-7-Azaindole)
- 14623-26-8(7H-Pyrrolo[2,3-d]pyrimidine,5,6-dimethyl-)
- 28732-71-0(Pyrido[2,3-d]pyrimidine,4-methyl-)
- 306314-93-2(4-methyl-7H-Pyrrolo[2,3-d]pyrimidin-2-amine)
- 14759-23-0(1,8-Naphthyridine, 2,5-dimethyl-)
- 119707-35-6(7H-Pyrrolo[2,3-d]pyrimidine,4,6-dimethyl-)
- 128266-84-2(1H-Pyrrolo[2,3-d]pyrimidine, 2,4-dimethyl- (9CI))
- 824-51-1(6-Methyl-1H-pyrrolo[2,3-b]pyridine)
- 26786-73-2(6-Methyl-7H-pyrrolo[2,3-d]pyrimidine)
- 1147014-44-5(4-Ethynyl-7H-pyrrolo[2,3-d]pyrimidine)
Aanbevolen leveranciers
上海帛亦医药科技有限公司
Goudlid
CN Leverancier
Reagentie
Yunnanjiuzhen
Goudlid
CN Leverancier
Bulk
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
CN Leverancier
Reagentie
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
CN Leverancier
Bulk